An In-depth Technical Guide on the Structural Properties of (2S,3S)-2,3-Diaminobutane-1,4-diol
An In-depth Technical Guide on the Structural Properties of (2S,3S)-2,3-Diaminobutane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and chemical properties of (2S,3S)-2,3-Diaminobutane-1,4-diol, a chiral diamino diol of interest in synthetic chemistry and drug development. Due to its specific stereochemistry, this compound serves as a valuable chiral building block. This document outlines its known physical and chemical properties, a detailed experimental protocol for its synthesis from L-tartaric acid, and a visual representation of the synthetic workflow.
Core Structural and Physical Properties
(2S,3S)-2,3-Diaminobutane-1,4-diol is a stereoisomer of 2,3-diaminobutane-1,4-diol with the chemical formula C₄H₁₂N₂O₂. Its structure features two chiral centers at the C2 and C3 positions, both in the 'S' configuration, and primary alcohol functionalities at the C1 and C4 positions. While specific experimental data for this particular stereoisomer is not extensively reported in publicly available literature, its fundamental properties can be derived from its chemical structure and are expected to be similar to its other stereoisomers.
Table 1: Summary of Physicochemical Properties of 2,3-Diaminobutane-1,4-diol Stereoisomers
| Property | Value | Source/Comment |
| Chemical Formula | C₄H₁₂N₂O₂ | |
| Molecular Weight | 120.15 g/mol | [1][2] |
| IUPAC Name | (2S,3S)-2,3-Diaminobutane-1,4-diol | |
| Melting Point | Data not available for the (2S,3S) isomer. | |
| Boiling Point | Data not available for the (2S,3S) isomer. | |
| Solubility | Expected to be soluble in water and polar organic solvents. | Inferred from the presence of multiple polar functional groups. |
| ¹H NMR Spectroscopy | Data not available for the (2S,3S) isomer. | |
| ¹³C NMR Spectroscopy | Data not available for the (2S,3S) isomer. | |
| Infrared (IR) Spectroscopy | Data not available for the (2S,3S) isomer. |
Experimental Protocols: Synthesis of (2S,3S)-2,3-Diaminobutane-1,4-diol
The synthesis of (2S,3S)-2,3-Diaminobutane-1,4-diol is achieved through a multi-step process starting from the readily available and enantiopure L-tartaric acid. The following protocol is a representative method based on established organic synthesis transformations.
Part 1: Synthesis of L-Threitol from Diethyl L-tartrate
This procedure follows the well-established reduction of tartrate esters to the corresponding threitol.
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Materials: Diethyl L-tartrate, Lithium aluminum hydride (LiAlH₄), Diethyl ether (anhydrous), Sodium sulfate (anhydrous), Hydrochloric acid (1 M).
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Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (a molar excess, typically 2-3 equivalents relative to the ester) in anhydrous diethyl ether.
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Dissolve Diethyl L-tartrate in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
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After the addition is complete, continue to stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).
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Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water, while cooling the flask in an ice bath.
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Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.
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Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield L-threitol as a crystalline solid.
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Part 2: Conversion of L-Threitol to (2S,3S)-1,4-Diazido-2,3-butanediol
This step involves the conversion of the diol to a diazide, a common precursor to diamines.
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Materials: L-Threitol, Methanesulfonyl chloride, Triethylamine, Sodium azide, Dimethylformamide (DMF).
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Procedure:
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Dissolve L-threitol in a suitable solvent such as dichloromethane or pyridine.
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Cool the solution in an ice bath and add triethylamine (2.2 equivalents).
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Add methanesulfonyl chloride (2.1 equivalents) dropwise to the cooled solution.
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Allow the reaction to warm to room temperature and stir until the formation of the dimesylate is complete (monitored by TLC).
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Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the crude L-threitol-1,4-dimesylate.
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Dissolve the crude dimesylate in anhydrous DMF and add sodium azide (a molar excess, typically 3-4 equivalents).
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Heat the reaction mixture (e.g., to 80-100 °C) and stir for several hours until the reaction is complete (monitored by TLC).
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After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2S,3S)-1,4-Diazido-2,3-butanediol.
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Part 3: Reduction of (2S,3S)-1,4-Diazido-2,3-butanediol to (2S,3S)-2,3-Diaminobutane-1,4-diol
The final step is the reduction of the diazide to the target diamino diol.
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Materials: (2S,3S)-1,4-Diazido-2,3-butanediol, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.
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Procedure:
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Dissolve the (2S,3S)-1,4-Diazido-2,3-butanediol in methanol in a hydrogenation flask.
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Add a catalytic amount of 10% Pd/C to the solution.
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Subject the mixture to hydrogenation (e.g., using a balloon filled with hydrogen or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.
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Monitor the reaction progress by TLC until the starting material is consumed.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
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Concentrate the filtrate under reduced pressure to yield the crude (2S,3S)-2,3-Diaminobutane-1,4-diol. Further purification can be achieved by recrystallization or chromatography if necessary.
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Visualized Experimental Workflow
The following diagram illustrates the synthetic pathway from L-tartaric acid to the final product.
Caption: Synthetic pathway for (2S,3S)-2,3-Diaminobutane-1,4-diol.
Conclusion
(2S,3S)-2,3-Diaminobutane-1,4-diol represents a valuable chiral synthon, with its stereochemistry directly derivable from L-tartaric acid. While detailed physicochemical data for this specific isomer is sparse in the literature, its synthesis can be reliably achieved through a multi-step sequence involving reduction, activation of hydroxyl groups, and subsequent amination. The provided protocol and workflow offer a clear guide for its preparation in a laboratory setting, enabling its use in further research and development in areas such as asymmetric catalysis and medicinal chemistry. Further characterization of this compound would be a valuable contribution to the field.
